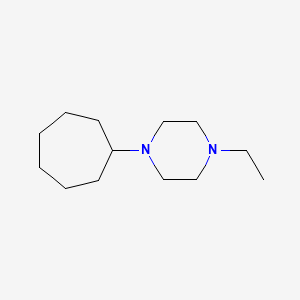

1-cycloheptyl-4-ethylpiperazine

Beschreibung

1-Cycloheptyl-4-ethylpiperazine is a piperazine derivative characterized by a cycloheptyl group attached to the 1-position and an ethyl group at the 4-position of the piperazine ring.

Eigenschaften

IUPAC Name |

1-cycloheptyl-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-14-9-11-15(12-10-14)13-7-5-3-4-6-8-13/h13H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVRWBLHMHCJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-cycloheptyl-4-ethylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and selective intramolecular cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Analyse Chemischer Reaktionen

1-Cycloheptyl-4-ethylpiperazine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Wissenschaftliche Forschungsanwendungen

1-Cycloheptyl-4-ethylpiperazine has a broad range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-cycloheptyl-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Piperazines

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

- Structure : Cyclohexyl (1-position) and diphenylethyl (4-position).

- Pharmacology : MT-45 exhibits potent analgesic activity, acting as a synthetic opioid receptor agonist. Its enantiomers show varying potency, with the (R,R)-isomer being more active .

- Key Differences: The target compound replaces MT-45’s diphenylethyl group with a smaller ethyl substituent, likely reducing receptor binding complexity. Cycloheptyl (7-membered ring) vs.

1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine (CAS 1631-16-9)

- Structure : Ethylpiperidinyl (1-position) and 2-methylpropyl (4-position).

- Key Differences :

Ethyl-Substituted Piperazines

1-Ethyl-4-[2-(piperidin-4-yl)ethyl]piperazine

- Structure : Ethyl (1-position) and piperidinylethyl (4-position).

- Key Differences :

Aromatic-Substituted Piperazines

1-Benzylpiperazine (BZP)

- Structure : Benzyl (1-position).

- Pharmacology : BZP acts as a stimulant, modulating serotonin and dopamine receptors.

- Key Differences :

1-(3-Chlorophenyl)piperazine (3-CPP)

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Table 2: Substituent Effects on Bioactivity

Research Findings and Implications

- MT-45 : Demonstrated enantiomer-dependent analgesic activity, with the (R,R)-isomer showing superior efficacy . The target compound’s lack of a diphenylethyl group may reduce opioid receptor affinity but improve selectivity for other targets.

- Aromatic vs. Aliphatic Substituents: Aromatic piperazines (e.g., BZP, 3-CPP) exhibit distinct receptor profiles compared to aliphatic derivatives, suggesting the target compound may favor non-serotonergic pathways .

- Synthetic Accessibility : Reductive amination and coupling reactions (e.g., NaBH3CN-mediated methods) are viable for synthesizing ethyl- and cycloalkyl-substituted piperazines, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.